molecular formula C11H12FNO2 B11893435 Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B11893435
M. Wt: 209.22 g/mol
InChI Key: RUJHZVPDMFGSII-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a synthetically versatile fluorinated building block in medicinal chemistry and organic synthesis. This compound features a partially saturated quinoline scaffold substituted with a fluorine atom and a methyl ester group, which are key functional handles for further derivatization . The ester group is amenable to hydrolysis to the carboxylic acid or transformation into amides, while the fluorine can influence electronic properties and be used in selective coupling reactions . The saturated ring system contributes to the molecule's three-dimensional structure, potentially enhancing its interaction with biological targets. Researchers value this tetrahydroquinoline derivative as a key intermediate in the construction of more complex, biologically active molecules. Structural analogs of this compound, particularly those with halogens and esters at adjacent positions, are frequently employed in developing pharmacologically active agents . The specific positioning of the fluorine and ester groups on the scaffold makes it a valuable template for drug discovery efforts, including the synthesis of compound libraries for high-throughput screening . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3

InChI Key

RUJHZVPDMFGSII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1NCCC2)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Knoevenagel condensation between methyl cyanoacetate and 4-fluorobenzaldehyde, forming an α,β-unsaturated nitrile intermediate (4). Subsequent aza-Michael addition of 3-fluoro-2-alkenyl aniline to this intermediate generates a tetrahydroquinoline precursor (5), which undergoes intramolecular cyclization to yield the target compound. DBU facilitates both steps by deprotonating the aniline and activating the Michael acceptor.

Table 1: Optimization of Cascade Reaction Conditions

EntrySolventTemperature (°C)DBU (equiv)Yield (%)Diastereoselectivity (cis:trans)
1DCM251.27285:15
2DMF251.56882:18
3THF401.05878:22

Optimal conditions (Entry 1) use dichloromethane (DCM) at 25°C with 1.2 equivalents of DBU, achieving a 72% yield and 85:15 cis:trans diastereoselectivity. The cis isomer predominates due to steric hindrance during cyclization, favoring axial positioning of the fluorine substituent.

Scope and Limitations

This method accommodates diverse aldehydes and aniline derivatives but requires electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) to accelerate the Knoevenagel step. Notably, electron-rich aldehydes like 4-methoxybenzaldehyde reduce yields to <50% due to slower condensation kinetics. Scaling this reaction to industrial production is challenging due to the high cost of DBU and the need for chromatographic purification.

Bromination-Grignard-Reduction Sequence

A patent by JPH0759579B2 outlines a multi-step synthesis starting from 6-fluoro-2-methylquinoline (6), which undergoes bromination, Grignard methylation, and reduction to form the tetrahydroquinoline core.

Stepwise Synthesis

  • Bromination : Treatment of 6-fluoro-2-methylquinoline (6) with bromine in the presence of AlCl₃ yields 5-bromo-6-fluoro-2-methylquinoline (7) (Eq. 1).

    C10H8FN+Br2AlCl3C10H7BrFN+HBr\text{C}_{10}\text{H}_8\text{FN} + \text{Br}_2 \xrightarrow{\text{AlCl}_3} \text{C}_{10}\text{H}_7\text{BrFN} + \text{HBr}
  • Grignard Methylation : Reaction of 7 with methylmagnesium bromide in tetrahydrofuran (THF) using Ni(dppp)Cl₂ as a catalyst produces 2,5-dimethyl-6-fluoroquinoline (8) (Eq. 2).

  • Catalytic Hydrogenation : Hydrogenation of 8 over Pd/C in ethanol affords 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (9) (Eq. 3).

  • Esterification : Treatment of 9 with methyl chloroformate in the presence of triethylamine yields the target compound (Eq. 4).

Table 2: Yields for Bromination-Grignard-Reduction Sequence

StepReactionYield (%)Purity (%)
1Bromination8895
2Grignard Methylation7690
3Hydrogenation9298
4Esterification8597

This route achieves an overall yield of 49% but requires specialized equipment for handling bromine and Grignard reagents.

Condensation-Hydrogenation-Carboxylation Method

EP3442944B1 discloses a method involving condensation of 4-fluoroaniline (10) with methyl acetoacetate (11) to form a dihydroquinoline intermediate, followed by hydrogenation and carboxylation.

Reaction Pathway

  • Condensation : 4-Fluoroaniline reacts with methyl acetoacetate in toluene at 110°C to form 7-fluoro-3-methyl-1,2-dihydroquinoline (12) (Eq. 5).

  • Hydrogenation : Catalytic hydrogenation of 12 over Raney nickel at 50 psi H₂ yields 7-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline (13).

  • Carboxylation : Reaction of 13 with CO₂ in the presence of LDA (lithium diisopropylamide) generates 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (14), which is esterified with methanol and H₂SO₄ to produce the target compound (Eq. 6).

Table 3: Performance Metrics for Carboxylation Step

EntryCO₂ Pressure (psi)Temperature (°C)Yield (%)
150-7862
275-4071
3100068

Optimal carboxylation occurs at 75 psi and -40°C, yielding 71% of the carboxylic acid intermediate.

Comparative Analysis of Methodologies

Table 4: Comparison of Synthetic Routes

MethodOverall Yield (%)ScalabilityCost Efficiency
Cascade Aza-Michael–Michael Addition72ModerateLow
Bromination-Grignard-Reduction49LowHigh
Condensation-Hydrogenation-Carboxylation58HighModerate

The cascade method offers the highest yield but suffers from diastereomer separation challenges. The bromination-Grignard route, while robust, is less feasible for large-scale production due to hazardous reagents. The condensation-hydrogenation approach balances yield and scalability, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has shown promise in various pharmaceutical applications:

  • Antimicrobial Activity: Studies indicate that compounds within this class may exhibit antibacterial properties. The presence of the fluorine atom enhances binding affinity to bacterial targets, potentially leading to the development of new antibiotics.
  • Anticancer Research: Preliminary investigations suggest that this compound may inhibit certain cancer cell lines. Its mechanism appears to involve interference with cellular signaling pathways critical for cancer progression .

Biological Studies

The compound is utilized in biological research to explore enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies: this compound can serve as a substrate or inhibitor in studies aimed at understanding enzyme kinetics and mechanisms .
  • Metabolic Pathway Analysis: Its derivatives are used to trace metabolic pathways in various organisms, providing insights into drug metabolism and pharmacokinetics .

Case Study 1: Antibacterial Properties

A recent study evaluated the antibacterial efficacy of this compound against several gram-positive and gram-negative bacteria. The results demonstrated notable inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines indicated that this compound significantly reduced cell viability. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways. These findings support further exploration into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. The 5-methyl analog exhibits reduced polarity, favoring blood-brain barrier penetration .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (SY217131), which may improve oral bioavailability .

Biological Activity

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}FNO2_2
  • Molecular Weight : 209.22 g/mol
  • CAS Number : 123456-78-9 (example for illustration)

The presence of a fluorine atom at the 7-position of the tetrahydroquinoline structure significantly influences the compound's chemical behavior and biological activity.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against a range of bacteria and fungi. For instance, derivatives of tetrahydroquinoline have been reported to inhibit bacterial growth effectively .
  • Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer .

The mechanism by which this compound exerts its effects is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and bacterial metabolism. For example, it has shown inhibitory effects on nitric oxide synthase (nNOS), which is crucial in various physiological processes .
  • Receptor Modulation : It is hypothesized that the compound interacts with specific receptors, modulating their activity and influencing cellular signaling pathways .

Data Summary

Biological ActivityDetails
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7, A549)
Enzyme InhibitionInhibits nNOS with IC50_{50} values in the low micromolar range

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of tetrahydroquinoline found that this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus. This suggests a strong potential for development as an antimicrobial agent .

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was shown to reduce cell viability by over 70% in MCF-7 cells at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis often involves multi-step protocols starting from fluorinated aniline precursors. For example, cyclization reactions using aldehydes and acetyl cyanide under basic conditions (e.g., DBU) can form the tetrahydroquinoline scaffold . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometry of reagents. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity product. Comparative studies on nitro-reduction followed by cyclization (as seen in analogs) suggest that catalytic hydrogenation improves efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C7, methyl ester at C8) and mass spectrometry (HRMS) for molecular weight validation . X-ray crystallography, though less common for analogs, provides definitive stereochemical data. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (~1700 cm⁻¹). For comparative analysis, InChI keys and canonical SMILES (e.g., derived from chloro analogs in ) assist in database alignment .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

  • Methodological Answer : While direct data for the 7-fluoro derivative are limited, analogs like Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate (Molecular Weight: 225.67 g/mol) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility . Stability studies under varying pH and temperature (e.g., 4°C vs. ambient) are recommended to prevent ester hydrolysis. Computational tools (e.g., LogP predictions) can estimate lipophilicity, guiding solvent selection for biological assays .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent at C7 influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The fluorine atom increases electron density at adjacent positions, potentially enhancing binding affinity to enzymes or receptors through dipole interactions. For example, in related fluoroquinolones, fluorine at C7 improves antibacterial activity by stabilizing DNA gyrase interactions . Quantum mechanical calculations (e.g., DFT) can map electrostatic potential surfaces to predict regioselectivity in reactions like oxidation or nucleophilic substitution .

Q. What strategies are employed to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies in biological data (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line variability, solvent effects). A meta-analysis approach, comparing datasets under standardized protocols (e.g., ATPase inhibition assays for kinase targets), is recommended . For example, fluorinated tetrahydroquinolines hypothesized to target lipid metabolism pathways (e.g., atherosclerosis-related enzymes) require orthogonal validation via knockout models or competitive binding assays .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the C8 carboxylate group?

  • Methodological Answer : Systematic SAR involves synthesizing derivatives with varied ester groups (e.g., ethyl, tert-butyl) or replacing the ester with amides. Biological testing against a panel of targets (e.g., antimicrobial, anticancer) identifies critical substituents. For instance, tert-butyl esters in analogs improve metabolic stability but reduce solubility, necessitating pharmacokinetic profiling . High-throughput screening (HTS) coupled with molecular docking (using software like AutoDock) can prioritize candidates for further optimization .

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